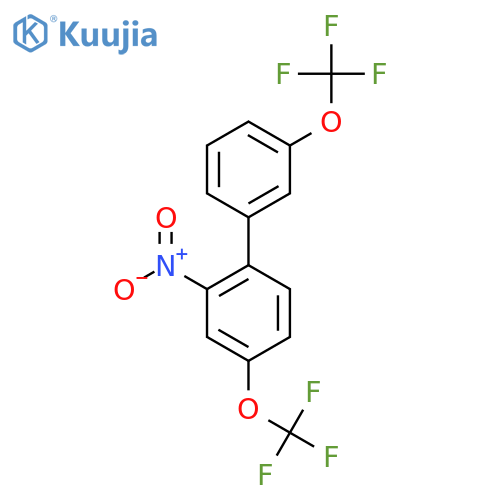Cas no 1261588-94-6 (4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

1261588-94-6 structure
商品名:4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl
CAS番号:1261588-94-6
MF:C14H7F6NO4
メガワット:367.200104951859
CID:4789792
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 化学的及び物理的性質
名前と識別子
-
- 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl
-
- インチ: 1S/C14H7F6NO4/c15-13(16,17)24-9-3-1-2-8(6-9)11-5-4-10(25-14(18,19)20)7-12(11)21(22)23/h1-7H
- InChIKey: MRIVMQUIYPPZAB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=C(C=1)[N+](=O)[O-])C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 464
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 64.3
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011001701-250mg |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |
1261588-94-6 | 97% | 250mg |
$494.40 | 2023-09-03 | |
| Alichem | A011001701-500mg |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |
1261588-94-6 | 97% | 500mg |
$806.85 | 2023-09-03 | |
| Alichem | A011001701-1g |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |
1261588-94-6 | 97% | 1g |
$1549.60 | 2023-09-03 |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1261588-94-6 (4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl) 関連製品
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
